Cas no 17606-70-1 (4-Benzylidene-2-phenyl-2-oxazolin-5-one)

4-Benzylidene-2-phenyl-2-oxazolin-5-one is a versatile heterocyclic compound featuring a benzylidene moiety and a phenyl group. This compound is well-suited for synthesis in organic chemistry, offering excellent reactivity and structural stability. Its unique oxazoline ring structure enhances its pharmacological potential. The product's key advantages include high purity, ready-to-use form, and compatibility with various organic reactions.
4-Benzylidene-2-phenyl-2-oxazolin-5-one structure
17606-70-1 structure
Product Name:4-Benzylidene-2-phenyl-2-oxazolin-5-one
CAS No:17606-70-1
MF:C16H11NO2
MW:249.264044046402
CID:122442
PubChem ID:707067
Update Time:2025-10-15

4-Benzylidene-2-phenyl-2-oxazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-Benzylidene-2-phenyl-2-oxazolin-5-one
    • 4-Benzal-2-Phenyl-5-Oxazolone
    • 5(4H)-Oxazolone,2-phenyl-4-(phenylmethylene)-, (4Z)-
    • (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one
    • (Z)-2-phenyl-4-benzylidene-(4H)-1,3-oxazol-5-one
    • (Z)-2-phenyl-4-phenylmethylene-oxazol-5(4H)-one
    • (Z)-4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
    • 2-phenyl-4-phenylmethylene-4,5-dihydrooxazol-5-one
    • 4-(Z)-4-benzylidene-2-phenyloxazol-5(4H)-one
    • 4-Z-(phenylmethylen)-2-phenyl-5(4H)-oxazolone
    • (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one
    • AKOS BBS-00001155
    • 4-Benzylidene-2-phenyl-2-oxazolin-5-one 99%
    • 842-74-0
    • 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
    • A19220
    • CHEMBL1089606
    • 2-Oxazolin-5-one, 4-benzylidene-2-phenyl-
    • A919649
    • AKOS000267019
    • (E)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one
    • (4Z)-2-phenyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
    • HMS561F15
    • J-011161
    • SR-01000389085
    • NSC 3334
    • NSC 291
    • 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-
    • NSC-3334
    • SCHEMBL2131615
    • (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one
    • (z)-2-phenyl-4-benzylidene-5(4h)-oxazolone
    • 4-Benzylidene-2-phenyl-2-oxazolin-5-one, 99%
    • 4-benzylidene-2-phenyloxazol-5(4H)-one
    • 4-Benzylidene-2-phenyl-5(4H)-oxazolone
    • SR-01000389085-1
    • NSC3334
    • NSC291
    • NSC-291
    • 17606-70-1
    • (E)-4-benzylidene-2-phenyloxazol-5(4H)-one
    • STK076271
    • DTXSID40938752
    • MDL: MFCD00020895
    • Inchi: 1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11-
    • InChI Key: VFDOKJVMHZUBTN-KAMYIIQDSA-N
    • SMILES: O1C(/C(=C/C2C=CC=CC=2)/N=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 249.07900
  • Monoisotopic Mass: 249.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7A^2
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.16
  • Melting Point: 165-167 °C(lit.)
  • Boiling Point: 386.5°C at 760 mmHg
  • Flash Point: 175.6℃
  • Refractive Index: 1.61
  • PSA: 38.66000
  • LogP: 2.46670
  • Solubility: Not determined

4-Benzylidene-2-phenyl-2-oxazolin-5-one Security Information

  • WGK Germany:3
  • Storage Condition:Sealed in dry,2-8°C

4-Benzylidene-2-phenyl-2-oxazolin-5-one Pricemore >>

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4-Benzylidene-2-phenyl-2-oxazolin-5-one Related Literature

Additional information on 4-Benzylidene-2-phenyl-2-oxazolin-5-one

Introduction to 4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS No. 17606-70-1) and Its Emerging Applications in Chemical Biology

4-Benzylidene-2-phenyl-2-oxazolin-5-one, identified by the chemical identifier CAS No. 17606-70-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the oxazoline class, which is known for its broad spectrum of biological activities and potential applications in drug discovery and material science. The presence of both benzyl and phenyl substituents enhances its molecular complexity, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The structural framework of 4-Benzylidene-2-phenyl-2-oxazolin-5-one consists of an oxazoline ring fused with a benzylidene group, which contributes to its ability to participate in various chemical reactions, including Michael additions, cycloadditions, and metal-catalyzed cross-coupling reactions. These reactivities make it an invaluable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on the pharmacological properties of oxazoline derivatives. Studies have demonstrated that compounds within this class exhibit inhibitory effects on several enzymes and receptors involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, the benzylidene moiety has been shown to enhance the bioavailability and binding affinity of drug molecules, further solidifying the interest in 4-Benzylidene-2-phenyl-2-oxazolin-5-one as a pharmacophore.

One of the most compelling aspects of 4-Benzylidene-2-phenyl-2-oxazolin-5-one is its role as a scaffold for designing small-molecule inhibitors targeting specific biological pathways. For instance, recent investigations have highlighted its potential in modulating the activity of Janus kinases (JAKs), which are implicated in various autoimmune disorders. The oxazoline ring provides a rigid structure that can interact with the active site of JAK enzymes, while the phenyl and benzyl groups contribute to optimal binding interactions. This has led to the development of novel JAK inhibitors with improved selectivity and efficacy.

Moreover, the compound has shown promise in materials science applications due to its ability to form stable coordination complexes with transition metals. These complexes have been explored for their catalytic properties in organic transformations, such as oxidation and reduction reactions, which are crucial in pharmaceutical synthesis. The versatility of 4-Benzylidene-2-phenyl-2-oxazolin-5-one as a ligand or intermediate underscores its significance in both academic research and industrial applications.

The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed coupling reactions and asymmetric synthesis have been employed to introduce specific functional groups with high precision.

Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and binding properties of 4-Benzylidene-2-phenyl-2-oxazolin-5-one. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level, guiding the design of more effective derivatives. These computational approaches complement experimental work by predicting potential drug candidates before they are synthesized, thereby accelerating the drug discovery process.

In conclusion, 4-Benzylidene-2-phenyl-2-oxtalinone (CAS No. 176067011) represents a fascinating compound with diverse applications across chemical biology and materials science. Its unique structural features enable it to participate in a wide range of chemical transformations while exhibiting promising biological activities. As research continues to uncover new therapeutic potentials and synthetic utilities, this compound is poised to remain at the forefront of scientific innovation.

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